molecular formula C24H17ClN4O4 B2838064 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358768-97-4

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2838064
CAS No.: 1358768-97-4
M. Wt: 460.87
InChI Key: YZVUHTQWVPPWJM-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C20H19ClN6O2
  • Molecular Weight : 410.86 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various bacterial strains:

  • Methodology : The antimicrobial activity was assessed using the Agar well diffusion method.
  • Results :
    • The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
    • Specific strains tested included Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 9 mm to 15 mm.
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in light of increasing bacterial resistance to conventional antibiotics .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. The compound was tested on various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer) and A549 (lung cancer).
  • Findings :
    • The compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of approximately 0.096 μM.
    • It showed selective inhibition against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
Cell Line IC50 (μM)
MCF70.096
A549Not specified

These results indicate that this derivative may act as an effective EGFR inhibitor, providing a basis for further development as an anticancer therapeutic agent .

The biological activity of the compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of DNA Gyrase and Topoisomerase IV : Similar quinazoline derivatives have been shown to inhibit these enzymes, which are essential for bacterial DNA replication and transcription.
  • EGFR Inhibition : The selective inhibition of EGFR suggests that the compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

Several studies have reported on the efficacy of similar compounds:

  • A study found that derivatives with oxadiazole moieties exhibited enhanced bioactivity against resistant bacterial strains.
  • Another investigation focused on the structural modifications of quinazoline derivatives, leading to improved anticancer activity through targeted molecular design.

Properties

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-32-20-5-3-2-4-16(20)13-29-23(30)18-11-8-15(12-19(18)26-24(29)31)22-27-21(28-33-22)14-6-9-17(25)10-7-14/h2-12H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUHTQWVPPWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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